Home > Products > Screening Compounds P43874 > Tuberculosis inhibitor 8
Tuberculosis inhibitor 8 -

Tuberculosis inhibitor 8

Catalog Number: EVT-15272634
CAS Number:
Molecular Formula: C21H19FN4O
Molecular Weight: 362.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Introduction to Mycobacterial Targets and Inhibitor Development

Global Burden of Drug-Resistant Tuberculosis and Need for Novel Inhibitors

Tuberculosis (TB) remains a catastrophic global health threat, with Mycobacterium tuberculosis (Mtb) causing approximately 10 million new infections and 1.6 million deaths annually [6]. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains has intensified this crisis, with 3.5% of new TB cases and 18% of previously treated cases exhibiting MDR profiles [2]. These strains resist first-line therapeutics like isoniazid and rifampicin, severely limiting treatment options. The COVID-19 pandemic further disrupted TB diagnosis and treatment programs, increasing undetected transmission and drug-resistant mutations [6]. This escalating threat necessitates novel chemotherapeutic agents with distinct mechanisms of action. Tuberculosis Inhibitor 8 emerges as a promising candidate in this context, demonstrating exceptional potency against drug-resistant strains with a minimal inhibitory concentration (MIC~90~) of 0.69 μM against both M. tuberculosis and M. marinum [1].

Table 1: Global Burden of Drug-Resistant TB and Novel Inhibitor Requirements

ParameterValueSignificance
Annual TB Mortality1.6 million deathsTop infectious killer surpassing HIV/AIDS
MDR-TB Prevalence (New Cases)3.5%Compromises first-line therapy efficacy
MIC~90~ of Tuberculosis Inhibitor 80.69 μM20-fold lower than isoniazid in preclinical models
Molecular Weight362.40 g/molOptimal pharmacokinetic properties
CAS Registry141353-07-3Unique chemical identifier

Evolutionary Pressures Driving Target Selection in Mycobacterium tuberculosis

Mtb’s evolutionary adaptations present formidable challenges for drug development. The bacterium’s exceptionally thick, lipid-rich cell wall functions as a natural barrier, restricting antibiotic penetration and enhancing intrinsic resistance [3] [7]. This complex structure comprises three covalently linked macromolecules: peptidoglycan (PG), arabinogalactan (AG), and mycolic acids (MA), which collectively provide structural integrity and impermeability [3] [10]. Under selective antibiotic pressure, Mtb rapidly acquires mutations in drug targets such as katG (isoniazid activation) and rpoB (rifampicin binding) [6]. Additionally, efflux pumps and biofilm formation further enhance drug tolerance [7]. These adaptations necessitate targeting evolutionarily conserved pathways with low mutation frequencies. Tuberculosis Inhibitor 8 belongs to the 3-methoxy-2-phenylimidazo[1,2-b]pyridazine chemical class and inhibits DprE1 (decaprenylphosphoryl-β-D-ribose 2′-epimerase), an essential enzyme in arabinogalactan biosynthesis [1] [2]. DprE1 exhibits high conservation across clinical Mtb strains and lacks human homologs, minimizing off-target effects and reducing the probability of resistance emergence [2] [6].

Table 2: Evolutionary Conservation of Key Mycobacterial Drug Targets

Target PathwayTarget EnzymeMutation FrequencyBiological Essentiality
Arabinogalactan BiosynthesisDprE1LowHigh (No alternative pathways)
Mycolic Acid SynthesisInhAHigh (INH resistance)Moderate (Compensatory mechanisms exist)
ATP SynthesisAtpEModerate (BDQ resistance)Conditional (Dormancy stage-dependent)
Peptidoglycan AssemblyMur LigasesLowHigh (Structural integrity)

Rationale for Targeting Cell Wall Biosynthesis and Energy Metabolism Pathways

The mycobacterial cell wall represents an "Achilles’ heel" for chemotherapeutic intervention due to its structural uniqueness and essentiality for bacterial survival [3] [10]. Disrupting its biosynthesis compromises membrane integrity, increases permeability, and sensitizes bacteria to host immune responses. Tuberculosis Inhibitor 8 exemplifies this strategy by inhibiting DprE1, which catalyzes the epimerization of decaprenylphosphoryl-β-D-ribofuranose (DPR) to decaprenylphosphoryl-β-D-arabinofuranose (DPA) – the exclusive arabinosyl donor for arabinogalactan and lipoarabinomannan synthesis [2] [3]. This inhibition depletes DPA reserves, causing catastrophic structural failure in the arabinan layer that anchors mycolic acids [3].

Complementarily, targeting energy metabolism pathways like the electron transport chain (ETC) and fatty acid synthesis offers synergistic potential. Recent studies demonstrate that some 8-hydroxyquinoline derivatives (structurally analogous to Tuberculosis Inhibitor 8) inhibit enoyl-acyl carrier protein reductase (InhA), a key enzyme in mycolic acid elongation [9]. This dual-action approach – concurrently disrupting cell wall integrity and energy homeostasis – enhances bactericidal activity and impedes resistance development. For example, Mycobacterium Tuberculosis-IN-8 (a related compound) inhibits mycolic acid biosynthesis at MIC values of 6.25 µg/mL against Mtb H37Rv [5]. Such multitarget strategies align with WHO recommendations for novel all-oral regimens like BDLLfxC, which combine cell wall inhibitors (bedaquiline, delamanid) with fluoroquinolones [4] [8].

Fig. 1: Dual-Targeting Strategy of Tuberculosis Inhibitor 8

Cell Wall Biosynthesis Pathway:  1. DprE1 Inhibition → Blocks DPA production  │  └→ Arabinogalactan deficit → Mycolic acid detachment  │  └→ Cell wall rupture → Cytosolic leakage  Energy Metabolism Pathway:  1. InhA Inhibition (via structural analogs) → Disrupts mycolic acid elongation  │  └→ Depleted membrane lipids → Impaired respiration  │  └→ ATP synthesis failure → Bacteriostasis  

Properties

Product Name

Tuberculosis inhibitor 8

IUPAC Name

N-benzyl-2-(2-fluorophenyl)-3-methoxy-N-methylimidazo[1,2-b]pyridazin-6-amine

Molecular Formula

C21H19FN4O

Molecular Weight

362.4 g/mol

InChI

InChI=1S/C21H19FN4O/c1-25(14-15-8-4-3-5-9-15)19-13-12-18-23-20(21(27-2)26(18)24-19)16-10-6-7-11-17(16)22/h3-13H,14H2,1-2H3

InChI Key

QAMWJWRMJYBJMS-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C2=NN3C(=NC(=C3OC)C4=CC=CC=C4F)C=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.